molecular formula C₆₆H₁₁₈N₂₀O₂₂S₃ B612634 872036-64-1 CAS No. 872036-64-1

872036-64-1

Cat. No.: B612634
CAS No.: 872036-64-1
M. Wt: 1639.96
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 872036-64-1 is known as the insulin alpha-chain (1-13). This compound is a peptide fragment comprising the first 13 amino acids of the insulin A-chain. It is recognized by human T cells and is posttranslationally modified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of insulin alpha-chain (1-13) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.

    Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled to it using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of insulin alpha-chain (1-13) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

    Automated SPPS: Automated peptide synthesizers perform the deprotection and coupling steps with high precision.

    Large-scale purification: Industrial-scale HPLC or other chromatographic techniques are used to purify the peptide.

    Quality control: Analytical methods such as mass spectrometry and amino acid analysis are employed to ensure the purity and identity of the peptide.

Chemical Reactions Analysis

Types of Reactions

Insulin alpha-chain (1-13) can undergo various chemical reactions, including:

    Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and polymerase chain reaction (PCR) techniques to introduce amino acid substitutions.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Conversion of disulfide bonds to free thiol groups.

    Substitution: Peptide variants with substituted amino acids.

Scientific Research Applications

Insulin alpha-chain (1-13) has several scientific research applications, including:

    Immunology: It is used to study T cell recognition and immune responses, particularly in the context of autoimmune diseases such as type 1 diabetes.

    Biochemistry: The peptide serves as a model for studying protein folding, posttranslational modifications, and peptide-protein interactions.

    Medicine: Research on insulin alpha-chain (1-13) contributes to the development of therapeutic peptides and insulin analogs for diabetes treatment.

    Industry: The peptide is used in the production of biosensors and diagnostic assays for detecting insulin and related molecules.

Mechanism of Action

Insulin alpha-chain (1-13) exerts its effects by interacting with specific receptors on the surface of T cells. The peptide is recognized by human leucocyte antigen (HLA)-DR4 molecules, which present it to T cell receptors (TCRs). This interaction triggers a cascade of signaling events that lead to T cell activation and immune responses. The molecular targets and pathways involved include:

    HLA-DR4: A major histocompatibility complex (MHC) class II molecule that presents the peptide to T cells.

    TCRs: Receptors on T cells that recognize the peptide-HLA complex and initiate signaling.

    Signaling pathways: Activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Comparison with Similar Compounds

Insulin alpha-chain (1-13) can be compared with other peptide fragments of insulin and related proteins. Similar compounds include:

    Insulin beta-chain (1-13): A peptide fragment comprising the first 13 amino acids of the insulin B-chain.

    Proinsulin C-peptide: A connecting peptide that links the A-chain and B-chain in proinsulin.

    Glucagon-like peptide-1 (GLP-1): A peptide hormone involved in glucose metabolism.

Uniqueness

Insulin alpha-chain (1-13) is unique due to its specific recognition by HLA-DR4 and its role in T cell-mediated immune responses. This makes it a valuable tool for studying autoimmune diseases and developing therapeutic interventions .

Properties

CAS No.

872036-64-1

Molecular Formula

C₆₆H₁₁₈N₂₀O₂₂S₃

Molecular Weight

1639.96

sequence

One Letter Code: KRGIVEQCCTSICSL

Origin of Product

United States

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